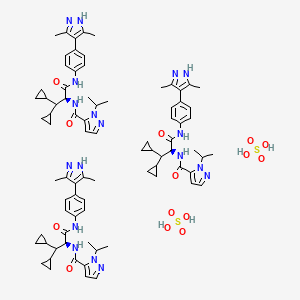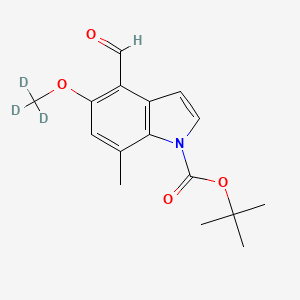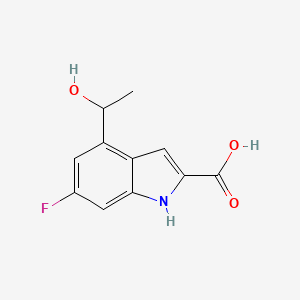
IL-17 modulator 4 sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IL-17 modulator 4 sulfate is a prodrug of IL-17 modulator 1, which is an orally active and highly efficacious modulator of interleukin-17 (IL-17). IL-17 is a proinflammatory cytokine that plays a crucial role in the immune response and is associated with various autoimmune and inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of IL-17 modulator 4 sulfate involves multiple steps, starting from the precursor IL-17 modulator 1. The synthetic route typically includes the formation of imidazotriazine derivatives, which are then modified to produce the final compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
IL-17 modulator 4 sulfate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
IL-17 modulator 4 sulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications in autoimmune and inflammatory diseases.
Medicine: Explored as a potential treatment for conditions like psoriasis, rheumatoid arthritis, and other IL-17 mediated diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
IL-17 modulator 4 sulfate exerts its effects by modulating the activity of IL-17. It binds to the IL-17 receptor, inhibiting the interaction between IL-17 and its receptor. This reduces the proinflammatory signaling pathways activated by IL-17, thereby decreasing inflammation and immune responses . The molecular targets include the IL-17 receptor and associated signaling molecules involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
IL-17 modulator 4 sulfate is unique compared to other IL-17 modulators due to its high efficacy and oral bioavailability. Similar compounds include:
Difluorocyclohexyl derivatives: These compounds also modulate IL-17 activity but may differ in their chemical structure and pharmacokinetic properties.
Other IL-17 modulators: Various other small molecules and biologics that target IL-17 or its receptor, each with unique properties and therapeutic potential.
This compound stands out due to its specific chemical structure, which allows for effective modulation of IL-17 activity with minimal side effects .
Eigenschaften
Molekularformel |
C81H106N18O14S2 |
|---|---|
Molekulargewicht |
1620.0 g/mol |
IUPAC-Name |
N-[(2S)-1,1-dicyclopropyl-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-3-oxopropan-2-yl]-2-propan-2-ylpyrazole-3-carboxamide;sulfuric acid |
InChI |
InChI=1S/3C27H34N6O2.2H2O4S/c3*1-15(2)33-22(13-14-28-33)26(34)30-25(24(19-5-6-19)20-7-8-20)27(35)29-21-11-9-18(10-12-21)23-16(3)31-32-17(23)4;2*1-5(2,3)4/h3*9-15,19-20,24-25H,5-8H2,1-4H3,(H,29,35)(H,30,34)(H,31,32);2*(H2,1,2,3,4)/t3*25-;;/m000../s1 |
InChI-Schlüssel |
YZGHRXJLSMVFKH-HAJPTEGCSA-N |
Isomerische SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)[C@H](C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Kanonische SMILES |
CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.CC1=C(C(=NN1)C)C2=CC=C(C=C2)NC(=O)C(C(C3CC3)C4CC4)NC(=O)C5=CC=NN5C(C)C.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907786.png)


![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B13907818.png)

![6-Bromo-2,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13907838.png)
![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)


